

Understanding the chemical structure of HJC0152

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An In-depth Technical Guide to the Chemical Structure and Activity of HJC0152

Introduction

HJC0152 is a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Developed as an O-alkylamino-tethered derivative of niclosamide, an FDA-approved antihelminthic drug, **HJC0152** was designed to overcome the poor aqueous solubility and limited oral bioavailability of its parent compound.[4][5] It exhibits significantly improved water solubility and a better pharmacokinetic profile, making it a promising candidate for clinical translation in cancer therapy.[4][5] **HJC0152** has demonstrated significant anti-tumor effects in various cancer models, including glioblastoma, gastric cancer, non–small-cell lung cancer, and head and neck squamous cell carcinoma.[4][6][7][8]

Chemical Structure and Properties

HJC0152 is characterized by a benzamide core structure linking a dichlorinated phenyl ring to a chloro-nitrophenyl ring via an amide bond, with an amino-ethoxy side chain enhancing its solubility.



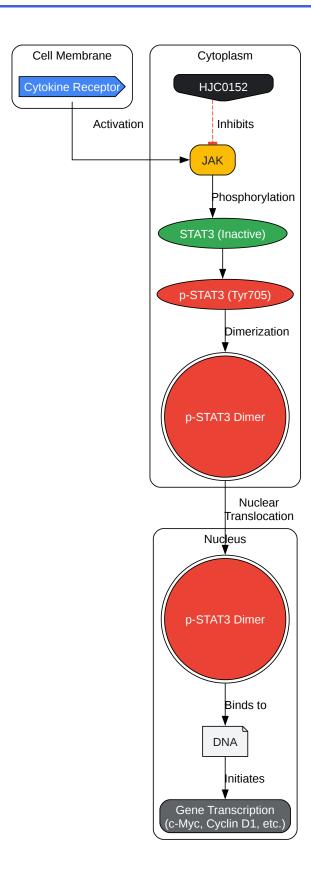
Property	Value
IUPAC Name	2-(2-Amino-ethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide Hydrochloride[9]
Chemical Formula	C15H14Cl3N3O4[9]
Molecular Weight	406.65 g/mol [1]
CAS Number	1420290-99-8 (Hydrochloride Salt)[1][2][9]
SMILES	O=C(NC1=CC=C(INVALID-LINK =O)C=C1Cl)C2=CC(Cl)=CC=C2OCCN.[H]Cl[2] [9]
Appearance	Solid powder[9]
Solubility	Soluble in DMSO.[1][9] It has remarkably improved aqueous solubility compared to niclosamide.[1][4][10]

Mechanism of Action

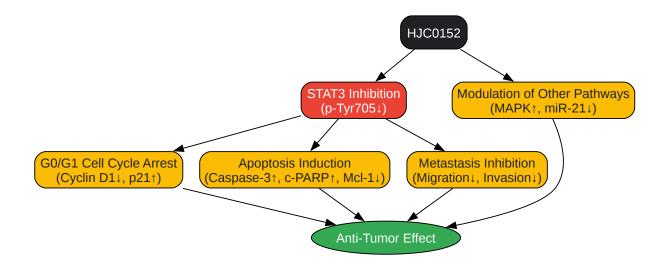
The primary mechanism of **HJC0152**'s anti-tumor activity is the direct inhibition of the STAT3 signaling pathway, which is aberrantly activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[8]

3.1. Inhibition of STAT3 Phosphorylation **HJC0152** exerts its effect by inhibiting the phosphorylation of STAT3 at the Tyrosine 705 (Tyr705) residue.[1][4][8] This phosphorylation event, typically triggered by upstream kinases like Janus kinases (JAKs), is a critical step for STAT3 activation. By preventing this, **HJC0152** blocks the subsequent homodimerization of STAT3 monomers, their translocation into the nucleus, and their binding to the DNA promoters of target genes.[8]

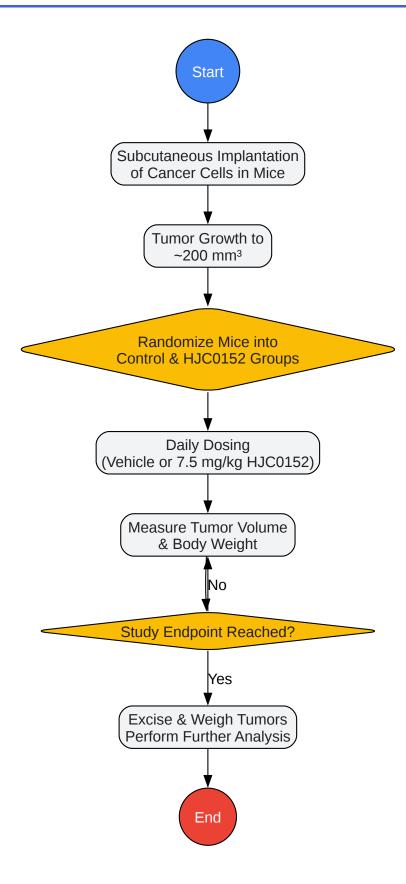












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